molecular formula C17H16N4O3 B4187432 N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No. B4187432
M. Wt: 324.33 g/mol
InChI Key: RELGEZNYFQADEG-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide varies depending on its application. As a fluorescent probe for DNA detection, it intercalates into the DNA double helix and emits fluorescence upon excitation. As a photosensitizer, it generates reactive oxygen species upon exposure to light, which can induce cell death. As a protein kinase CK2 inhibitor, it binds to the ATP-binding site of the enzyme and inhibits its activity.
Biochemical and Physiological Effects:
N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of DNA replication and repair. It has also been shown to have anti-inflammatory properties and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide in lab experiments is its versatility, as it can be used for various applications. However, one limitation is its potential toxicity, as it has been shown to induce cell death at high concentrations.

Future Directions

There are several future directions for the use of N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide in scientific research. One direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the exploration of its potential as an anti-cancer agent, particularly in combination with other therapies. Additionally, its potential as a therapeutic agent for other diseases, such as inflammation and angiogenesis-related disorders, could be further studied.

Scientific Research Applications

N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase CK2. It has also been studied for its potential anti-cancer properties.

properties

IUPAC Name

N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-20-15-8-7-13(21(23)24)11-14(15)19-16(20)9-10-18-17(22)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELGEZNYFQADEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.